Methyl 2-chlorobutanoate
Overview
Description
Methyl 2-chlorobutanoate is an organic compound with the molecular formula C(_5)H(_9)ClO(_2). It is an ester derived from butanoic acid and methanol, where the hydrogen atom of the carboxyl group is replaced by a methyl group. This compound is known for its distinctive chemical properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chlorobutanoate can be synthesized through the esterification of 2-chlorobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as fractional distillation ensures the high purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield 2-chlorobutanoic acid and methanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or sodium alkoxides in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed:
Substitution: Various substituted butanoates depending on the nucleophile used.
Reduction: 2-chlorobutanol.
Hydrolysis: 2-chlorobutanoic acid and methanol.
Scientific Research Applications
Methyl 2-chlorobutanoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, including the synthesis of drug candidates.
Industry: Employed in the manufacture of fragrances, flavors, and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-chlorobutanoate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Methyl 2-chloropropanoate: Similar in structure but with one less carbon atom in the alkyl chain.
Ethyl 2-chlorobutanoate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 3-chlorobutanoate: Similar ester but with the chlorine atom on the third carbon instead of the second.
Uniqueness: Methyl 2-chlorobutanoate is unique due to its specific substitution pattern and the presence of both an ester and a chlorine functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
methyl 2-chlorobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQQXAOBIZQEGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949346 | |
Record name | Methyl 2-chlorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26464-32-4 | |
Record name | Butanoic acid, 2-chloro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026464324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-chlorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20949346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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